Cas no 946249-69-0 (N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide)

N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide
- N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
- AKOS024646395
- VU0490859-1
- N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide
- F2393-0509
- 946249-69-0
- SR-01000912520
- SR-01000912520-1
-
- Inchi: 1S/C20H28N2O4S2/c1-25-19-8-7-17(13-20(19)26-2)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3
- InChI Key: ZSXKIKQPFAOICS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)OC)OC)(NCC(C1=CSC=C1)N1CCCCCC1)(=O)=O
Computed Properties
- Exact Mass: 424.14904973g/mol
- Monoisotopic Mass: 424.14904973g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 105Ų
N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2393-0509-10μmol |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-50mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-20μmol |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-30mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-40mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-2μmol |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-75mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-2mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-5mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2393-0509-1mg |
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |
946249-69-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide Related Literature
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide
Research Briefing on N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide (CAS: 946249-69-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide (CAS: 946249-69-0) as a promising compound for therapeutic applications. This sulfonamide derivative has garnered attention due to its unique structural features and potential pharmacological properties. The compound's molecular framework, which includes an azepane ring, a thiophene moiety, and dimethoxybenzene sulfonamide, suggests its versatility in interacting with various biological targets.
Several studies have explored the synthesis and characterization of this compound, emphasizing its potential as a modulator of key signaling pathways. For instance, recent research has demonstrated its ability to inhibit specific enzymes involved in inflammatory and oncogenic processes. The compound's sulfonamide group is particularly noteworthy, as it is often associated with enhanced binding affinity and selectivity toward target proteins. These findings underscore the compound's relevance in drug discovery and development.
In vitro and in vivo studies have further elucidated the compound's pharmacokinetic and pharmacodynamic profiles. Preliminary data indicate favorable absorption and distribution properties, along with a manageable toxicity profile. These characteristics position N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide as a viable candidate for further preclinical and clinical evaluation. Researchers are particularly interested in its potential applications in treating conditions such as cancer, autoimmune diseases, and neurological disorders.
The mechanistic insights into the compound's action have also been a focal point of recent investigations. Molecular docking studies and structure-activity relationship (SAR) analyses have provided valuable information about the compound's binding modes and interactions with biological targets. These studies have identified key structural motifs that contribute to its efficacy, paving the way for the design of optimized derivatives with improved therapeutic profiles.
Despite these promising findings, challenges remain in the development of N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the translation of this compound into clinical applications.
In conclusion, N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide (CAS: 946249-69-0) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural attributes and promising biological activities make it a valuable candidate for further exploration. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the challenges associated with its development.
946249-69-0 (N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide) Related Products
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)




